molecular formula C13H26O B8480183 (6S)-6,10-dimethylundecan-2-one CAS No. 71117-48-1

(6S)-6,10-dimethylundecan-2-one

Cat. No.: B8480183
CAS No.: 71117-48-1
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-LBPRGKRZSA-N
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Description

(6S)-6,10-dimethylundecan-2-one is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

71117-48-1

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(6S)-6,10-dimethylundecan-2-one

InChI

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3/t12-/m0/s1

InChI Key

RBGLEUBCAJNCTR-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCCC(=O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the apparatus and procedure described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10-dimethyl-undeca -4,5,9-triene-2-one (DUTO) was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
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Synthesis routes and methods II

Procedure details

In analogy to the procedure and apparatus described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) geranylacetone was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
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Synthesis routes and methods III

Procedure details

The hydrogenation of pseudoionone was carried out in a 243-ml fix-bed reactor with heating/cooling jacket with thermoelements placed in the centre of the reactor and on the reactor wall. Pressure-control valves were provided at the entrance end the exit site of the reactor. The reactor was charged with 162 ml (73 g) of catalyst (0.5% (wt./wt.) Pd on SiO2) and 81 ml of carrier material with 1 part by volume catalyst and 2 parts by volume of carrier in the bottom third of the reactor (entrance site), 2 parts by volume of catalyst and 1 part by volume of carrier in the middle third of the reactor, and catalyst alone at the top third of the reactor (exit site). The reactor was first flushed with nitrogen. The temperature at the entrance site of the reactor was adjusted to 80° C. and substrate, pseudoionone at a rate of 0.6 kg per hour, and hydrogen at a rate of 900 NL (norm liter) per hour were fed from separate storage tanks via a static mixer to the entrance site of the reactor. The hydrogenation was carried out in an up-flow mode. The mass flow was 8.3 kg of feed per hour per kg of catalyst and the pressure was set to 150 bar. The gradient of the maximum temperature in the reactor was 210° C.→170° C. and the temperature at the reactor outlet was adjusted to 80° C. The reaction product was released over a pressure valve into a separator where excess hydrogen was separated from the liquid hydrogenation product, hexahydropseudoionone. The reaction was allowed to proceed for 250 h, with yields of hexahydropseudoionone varying from 94 to 96% over that period (as determined by GC).
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162 mL
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Synthesis routes and methods IV

Procedure details

4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol (0.960 g; 5.10-3 mole) is kept at a temperature in the region of 40° C. and protected from light, in the presence of silver trifluoromethanesulphonate (1.285 g; 5.10-3 mole) in a mixture (50 cc) of tetrahydrofuran and water (3:1 by volume). After the reaction mixture has reacted for 20 hours and has been treated under the conditions of Example 1, the raw product obtained is hydrogenated in the presence of palladium on charcoal (5% in hexane). After chromatography on a silica column under reduced pressure with elution with a mixture of ether and petroleum-ether (3:7 by volume), 6,10-dimethylundecan-2-one (0.792 g) is obtained, having the following characteristics:
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
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0.96 g
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50 mL
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silver trifluoromethanesulphonate
Quantity
1.285 g
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catalyst
Reaction Step Five

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